molecular formula C14H25BO4Si B12627656 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

Cat. No.: B12627656
M. Wt: 296.24 g/mol
InChI Key: WVPYCJRISJHWTF-UHFFFAOYSA-N
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Description

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is a boronic acid derivative that features a tert-butyl(dimethyl)silyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenols or alcohols.

    Reduction: Boranes or other reduced boron species.

    Substitution: Biaryl compounds or other coupled products.

Scientific Research Applications

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid in chemical reactions involves the formation of boronate esters or complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with palladium, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is unique due to its combination of a boronic acid group and a tert-butyl(dimethyl)silyl-protected phenol, which provides both reactivity and stability in various synthetic applications.

Properties

Molecular Formula

C14H25BO4Si

Molecular Weight

296.24 g/mol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

InChI

InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-13-9-7-6-8-12(13)18-11-10-15(16)17/h6-9,16-17H,10-11H2,1-5H3

InChI Key

WVPYCJRISJHWTF-UHFFFAOYSA-N

Canonical SMILES

B(CCOC1=CC=CC=C1O[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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